rac trans-Lafutidine
Overview
Description
rac trans-Lafutidine: is a chemical compound with the molecular formula C22H29N3O4S and a molecular weight of 431.55 g/mol . It is a second-generation histamine H2 receptor antagonist used primarily in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease .
Mechanism of Action
Target of Action
Rac trans-Lafutidine is a second-generation histamine H2 receptor antagonist . The primary target of Lafutidine is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid .
Mode of Action
Lafutidine acts by preventing the secretion of gastric acid, a mechanism similar to other H2 receptor antagonists . Additionally, it activates calcitonin gene-related peptide, leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, resulting in less gastric acid secretion, and causes the stomach lining to generate more mucin . Furthermore, Lafutidine inhibits neutrophil activation, thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .
Biochemical Pathways
The biochemical pathways affected by Lafutidine involve the histamine H2 receptor pathway and the calcitonin gene-related peptide pathway . The activation of these pathways leads to the regulation of gastric mucosal blood flow, the inhibition of gastric acid secretion, and the production of more mucin in the stomach lining .
Pharmacokinetics
The pharmacokinetics of Lafutidine have been studied in healthy Chinese subjects . The area under the time-concentration curve (AUC) and maximum plasma concentration (Cmax) of Lafutidine tablets were dose-independent in a single-dose study . There was no significant accumulation of Lafutidine tablets with multiple dosing .
Result of Action
The molecular and cellular effects of Lafutidine’s action include the prevention of gastric acid secretion, the stimulation of nitric oxide (NO), the regulation of gastric mucosal blood flow, the increase in somatostatin levels, the generation of more mucin in the stomach lining, the inhibition of neutrophil activation, and the blocking of the attachment of Helicobacter pylori to gastric cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: rac trans-Lafutidine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 2-furanylmethylsulfinyl chloride with N-(2E)-4-(4-(1-piperidinylmethyl)-2-pyridinyl)oxy-2-buten-1-amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: rac trans-Lafutidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac trans-Lafutidine has several scientific research applications, including:
Comparison with Similar Compounds
- Cimetidine
- Ranitidine
- Famotidine
- Nizatidine
Comparison: rac trans-Lafutidine is unique due to its multimodal mechanism of action, which includes not only H2 receptor antagonism but also gastroprotective effects through the activation of calcitonin gene-related peptide and increased mucin production. This makes it potentially more effective in treating gastrointestinal disorders compared to other H2 receptor antagonists .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZQAVXSMUKBPD-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110782 | |
Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206449-94-7, 118288-08-7 | |
Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206449-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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